3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide
Description
3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a fluorinated benzamide derivative featuring a 3,4-difluoro-substituted aromatic ring linked via an amide bond to a 4-(furan-3-yl)benzyl group. The furan-3-yl moiety introduces heteroaromaticity, which may influence intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in biological or material science applications.
Properties
IUPAC Name |
3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAACMCDSHJHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(furan-3-yl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The furan ring may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide with related compounds:
Key Observations:
- Fluorination Effects: 3,4-Difluoro substitution (shared with 7l and 3an) increases polarity and may enhance metabolic stability compared to non-fluorinated analogs.
- Hybrid Structures : Sulfonamide (7l) and oxadiazole (LMM11) hybrids exhibit higher melting points and distinct bioactivities, suggesting that heterocyclic modifications significantly impact physicochemical and functional properties.
Biological Activity
3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound with the molecular formula CHFNO and a molecular weight of approximately 313.304 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties, as well as its role as a biochemical probe in enzyme interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(furan-3-yl)benzylamine. This reaction is usually conducted under controlled conditions using a base like triethylamine to neutralize hydrochloric acid formed during the reaction. Purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The furan ring may further stabilize interactions, leading to various biological effects.
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For example, derivatives containing furan and benzimidazole moieties have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358). In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 20.46 ± 8.63 |
| Compound C | NCI-H358 | 16.00 ± 9.38 |
Enzyme Interaction Studies
Research indicates that this compound can act as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity suggests potential applications in understanding metabolic pathways and disease mechanisms.
Case Studies
- Study on Antitumor Activity : A series of furan-containing compounds were evaluated for their cytotoxic effects on lung cancer cells using MTS assays. The results showed that compounds similar to this compound significantly inhibited cell growth in a dose-dependent manner.
- Enzyme Interaction : In a study aimed at understanding the binding interactions of small molecules with enzymes, this compound was tested against various enzyme targets. The findings indicated that it could effectively inhibit certain enzymatic activities, providing insights into its potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
